5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-18-9-8-16-6-4-10(5-7-16)15-13(17)11-2-3-12(14)19-11/h2-3,10H,4-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSGZBNNFXPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This involves the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.
Coupling with Thiophene-2-carboxylic Acid: The piperidine intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential antithrombotic agent due to its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade.
Biological Studies: The compound can be used as a tool to study the molecular mechanisms of blood coagulation and thrombosis.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide involves the inhibition of factor Xa. The compound binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The molecular interactions involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of factor Xa .
Comparison with Similar Compounds
Structural Modifications in Piperidine Substituents
The piperidine ring and its substituents are pivotal for biological activity. Below is a comparative analysis of key analogs:
Pharmacological Implications
- Rivaroxaban Analogs: The target compound shares structural homology with rivaroxaban, a Factor Xa inhibitor.
- Thiophene Fentanyl Derivatives: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) highlight the versatility of thiophene carboxamides.
Key Research Findings and Data
Physicochemical Properties
Biological Activity
5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and a piperidine moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19ClN2O2S |
| Molecular Weight | 320.84 g/mol |
| CAS Number | [Pending Registration] |
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, it has shown significant effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Viability Assays : In vitro experiments using the MTT assay demonstrated that this compound exhibits a GI50 value ranging from 0.95 µM to 1.50 µM , indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis via modulation of apoptotic markers such as Caspases 3, 8, and 9, along with alterations in Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- EGFR Inhibition : It has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), with IC50 values reported between 89 nM and 137 nM , which are comparable to standard inhibitors like erlotinib .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):
- A study on derivatives of thiophene-based carboxamides revealed that modifications to the piperidine moiety significantly affect antiproliferative activity, emphasizing the importance of specific substituents for enhancing biological efficacy .
- Another investigation demonstrated that compounds with similar structural frameworks exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that subtle changes in chemical structure can lead to significant differences in biological activity.
Q & A
Basic: What are the established synthetic routes and critical optimization parameters for this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
Chlorination of thiophene-2-carboxylic acid to generate the 5-chlorothiophene-2-carboxylic acid intermediate .
Amide coupling between the chlorinated thiophene and the substituted piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-amine) using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
Purification via column chromatography or HPLC to isolate the final product .
Key Optimization Parameters:
- Solvent selection : Polar aprotic solvents (DMF) enhance coupling efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
- Catalyst use : Triethylamine or DMAP improves reaction rates .
Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the thiophene, piperidine, and methoxyethyl groups. Key signals include:
- Thiophene-Cl proton: δ 7.2–7.5 ppm (singlet).
- Piperidine N-CH: δ 3.1–3.4 ppm (multiplet) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm (C=O stretch) and 750 cm (C-Cl stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 367.8 (calculated for CHClNOS) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Strategies include:
Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Structural analogs : Compare with compounds like 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide to identify SAR trends .
Solubility optimization : Adjust DMSO concentrations to avoid false negatives in cellular assays .
Advanced: What computational approaches predict the compound’s target interactions?
Answer:
- Molecular Docking : Models the compound’s binding to targets like kinases or GPCRs. For example, piperidine derivatives show affinity for dopamine receptors .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Relates structural features (e.g., Cl substitution, methoxyethyl chain length) to activity .
Advanced: How to design experiments for structure-activity relationship (SAR) studies on the piperidine moiety?
Answer:
Piperidine modifications : Synthesize analogs with:
- Altered substituents : Replace methoxyethyl with ethoxyethyl or hydroxyethyl .
- Ring saturation : Compare piperidine vs. piperazine derivatives .
Biological testing : Screen analogs against targets (e.g., cancer cell lines, microbial strains) to correlate structural changes with activity .
Data analysis : Use clustering algorithms (e.g., PCA) to identify critical substituents for potency .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction scalability : Transition from batch to flow chemistry for coupling steps to improve yield .
- Purification bottlenecks : Replace column chromatography with recrystallization in ethanol/water mixtures .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperidine nitrogen to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
